3-Bromo-2,4,5-trifluorobenzyl bromide
Overview
Description
3-Bromo-2,4,5-trifluorobenzyl bromide is a halogenated aromatic compound with the molecular formula C7H4Br2F3. It is characterized by the presence of bromine and fluorine atoms on a benzene ring, making it a versatile intermediate in organic synthesis.
Synthetic Routes and Reaction Conditions:
Industrial Production Methods:
Types of Reactions:
Common Reagents and Conditions:
Major Products Formed:
Scientific Research Applications
3-Bromo-2,4,5-trifluorobenzyl bromide is used in various scientific research applications, including:
Mechanism of Action
- The primary targets of 3-Bromo-2,4,5-trifluorobenzyl bromide are not explicitly documented in the literature I found. However, it is commonly used as a reagent in organic synthesis, particularly in Suzuki–Miyaura cross-coupling reactions . These reactions involve the formation of carbon–carbon bonds using palladium catalysts. The compound likely interacts with specific functional groups or transition metals during these coupling reactions.
- In Suzuki–Miyaura coupling, oxidative addition occurs with electrophilic organic groups, where palladium becomes oxidized through electron donation to form new Pd–C bonds. Transmetalation, on the other hand, involves nucleophilic organic groups transferring from boron to palladium. While the exact mechanism for this compound remains to be elucidated, it likely follows similar principles .
Target of Action
Mode of Action
Safety and Hazards
3-Bromo-2,4,5-trifluorobenzyl bromide is classified as a dangerous substance. It is corrosive and can cause severe skin burns and eye damage . It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised .
Future Directions
Properties
IUPAC Name |
3-bromo-1-(bromomethyl)-2,4,5-trifluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2F3/c8-2-3-1-4(10)7(12)5(9)6(3)11/h1H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRFYOQQRJZFTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)Br)F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301232996 | |
Record name | Benzene, 3-bromo-1-(bromomethyl)-2,4,5-trifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301232996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260903-09-0 | |
Record name | Benzene, 3-bromo-1-(bromomethyl)-2,4,5-trifluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1260903-09-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 3-bromo-1-(bromomethyl)-2,4,5-trifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301232996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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